2,6-Bis((dimethylamino)methyl)cyclohexanone
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Overview
Description
2,6-Bis((dimethylamino)methyl)cyclohexanone is an organic compound with the molecular formula C12H25N2O. It is a derivative of cyclohexanone, where two dimethylamino groups are attached to the 2 and 6 positions of the cyclohexane ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Bis((dimethylamino)methyl)cyclohexanone typically involves the reaction of cyclohexanone with formaldehyde and dimethylamine. The reaction proceeds through a Mannich reaction, where the formaldehyde and dimethylamine react with the cyclohexanone to form the desired product. The reaction conditions usually involve:
Reactants: Cyclohexanone, formaldehyde, and dimethylamine.
Solvent: Often carried out in an aqueous or alcoholic medium.
Temperature: The reaction is typically conducted at room temperature or slightly elevated temperatures.
Catalyst: Acidic catalysts such as hydrochloric acid can be used to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters can enhance the efficiency of the synthesis. The product is then purified through distillation or recrystallization techniques to obtain the desired compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2,6-Bis((dimethylamino)methyl)cyclohexanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The dimethylamino groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of cyclohexanone derivatives or carboxylic acids.
Reduction: Formation of cyclohexanol derivatives.
Substitution: Formation of various substituted cyclohexanone derivatives.
Scientific Research Applications
2,6-Bis((dimethylamino)methyl)cyclohexanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as a catalyst in certain industrial processes
Mechanism of Action
The mechanism of action of 2,6-Bis((dimethylamino)methyl)cyclohexanone involves its interaction with specific molecular targets. The dimethylamino groups can participate in hydrogen bonding and electrostatic interactions with biological molecules, influencing their activity. The compound may also act as a ligand, binding to metal ions and affecting enzymatic reactions. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Cyclohexanone: The parent compound, lacking the dimethylamino groups.
2-(Dimethylamino)methylcyclohexanone: A similar compound with only one dimethylamino group.
2,6-Dimethylcyclohexanone: A compound with methyl groups instead of dimethylamino groups at the 2 and 6 positions.
Uniqueness
2,6-Bis((dimethylamino)methyl)cyclohexanone is unique due to the presence of two dimethylamino groups, which impart distinct chemical properties and reactivity. These groups enhance the compound’s ability to participate in various chemical reactions and interact with biological molecules, making it valuable in research and industrial applications .
Properties
CAS No. |
2478-21-9 |
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Molecular Formula |
C12H24N2O |
Molecular Weight |
212.33 g/mol |
IUPAC Name |
2,6-bis[(dimethylamino)methyl]cyclohexan-1-one |
InChI |
InChI=1S/C12H24N2O/c1-13(2)8-10-6-5-7-11(12(10)15)9-14(3)4/h10-11H,5-9H2,1-4H3 |
InChI Key |
WFFCWXMFKGCIGF-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CC1CCCC(C1=O)CN(C)C |
Origin of Product |
United States |
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